molecular formula C11H14N2 B8684792 4-(3-aminobutyl)benzonitrile CAS No. 74697-69-1

4-(3-aminobutyl)benzonitrile

Cat. No.: B8684792
CAS No.: 74697-69-1
M. Wt: 174.24 g/mol
InChI Key: DSXBESAQISJNCZ-UHFFFAOYSA-N
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Description

4-(3-Aminobutyl)benzonitrile is a benzonitrile derivative featuring a nitrile group (-C≡N) at the para position of a benzene ring, substituted with a 3-aminobutyl chain (-CH₂CH₂CH(NH₂)CH₃).

Properties

CAS No.

74697-69-1

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

4-(3-aminobutyl)benzonitrile

InChI

InChI=1S/C11H14N2/c1-9(13)2-3-10-4-6-11(8-12)7-5-10/h4-7,9H,2-3,13H2,1H3

InChI Key

DSXBESAQISJNCZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(C=C1)C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(3-aminobutyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzaldehyde with methylamine and a reducing agent such as sodium borohydride. The reaction typically occurs in an organic solvent like ethanol under reflux conditions. Another method involves the use of a Grignard reagent, where 4-cyanobenzyl chloride reacts with methylmagnesium bromide, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The choice of reagents and conditions is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors may also be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(3-aminobutyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed:

Scientific Research Applications

4-(3-aminobutyl)benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential role in biochemical pathways and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-aminobutyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and modulating their activity. It may also participate in enzymatic reactions, influencing biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(3-aminobutyl)benzonitrile with structurally related benzonitrile derivatives, highlighting key differences in substituents, molecular weights, and applications:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-Aminobutyl chain (-CH₂CH₂CH(NH₂)CH₃) ~174.24 (calculated) Hypothesized applications in drug design (amine group enables salt formation, solubility). N/A
4-(Dimethylamino)benzonitrile -N(CH₃)₂ 146.19 Solvatochromic properties; used in dye synthesis and as a polarity probe .
3-(Aminomethyl)benzonitrile -CH₂NH₂ at meta position 132.16 Intermediate in peptide coupling; commercial availability (>97% purity) .
4-[(4-Amino-3-methyl-1H-pyrazol-1-yl)methyl]benzonitrile Pyrazole-amino-methyl group 213.24 GLUT1 inhibitor; studied for anticancer activity .
4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile Triazole-methyl group 170.18 Intermediate in Letrozole (anticancer drug) synthesis .
4-(4-Bromo-3-formyl-phenoxy)-benzonitrile Bromo-formyl-phenoxy group 302.12 Crisaborole precursor; used in anti-inflammatory drug synthesis .
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Boronate ester 229.08 Suzuki-Miyaura cross-coupling reagent for polymer synthesis .

Key Research Findings

Biological Activity: Derivatives like 4-[(4-Amino-3-methyl-1H-pyrazol-1-yl)methyl]benzonitrile exhibit selective inhibition of glucose transporter GLUT1, highlighting the role of benzonitrile scaffolds in targeting metabolic pathways . Triazole-substituted analogs (e.g., 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile) are critical intermediates in antineoplastic agents, demonstrating the versatility of benzonitrile cores in medicinal chemistry .

Physicochemical Behavior: 4-(Dimethylamino)benzonitrile displays solvatochromism due to its electron-donating dimethylamino group, making it a model compound for studying solvent-polarity effects . Boronate esters (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) enable cross-coupling reactions, underscoring their utility in materials science .

Synthetic Accessibility: Aminomethyl-substituted analogs (e.g., 3-(Aminomethyl)benzonitrile) are commercially available at high purity, facilitating rapid incorporation into drug discovery pipelines .

Contrasting Features

  • Substituent Position: The meta-substituted 3-(Aminomethyl)benzonitrile vs. para-substituted this compound may exhibit divergent reactivity due to steric and electronic effects.
  • Functional Group Diversity: While this compound has a primary amine, derivatives like 4-(Dimethylamino)benzonitrile feature tertiary amines, altering solubility and hydrogen-bonding capacity.

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